2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-cyclopentylacetamide
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Overview
Description
2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-cyclopentylacetamide is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-cyclopentylacetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the indole core in the presence of a Lewis acid catalyst.
Formation of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the benzylated indole with a thiol reagent, such as thiourea, under basic conditions.
Acylation with Cyclopentylacetamide: The final step involves the acylation of the sulfanyl-indole intermediate with cyclopentylacetyl chloride in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the indole core, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Benzyl chloride, Lewis acid catalysts like aluminum chloride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-cyclopentylacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biology: The compound is used in research to study its effects on cellular processes and its potential as a tool for probing biological pathways.
Industry: It may be used in the development of new materials or as a precursor for other chemical compounds with industrial applications.
Mechanism of Action
The mechanism of action of 2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-cyclopentylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core is known to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The benzyl and sulfanyl groups may enhance the compound’s binding affinity and specificity for these targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(1H-indol-3-yl)thio]-N-benzyl-acetamide: Similar structure with a thio group instead of a sulfanyl group.
2-(1H-indol-3-yl)quinazolin-4(3H)-one: Contains an indole core with a quinazolinone moiety.
(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: Similar indole core with different substituents.
Uniqueness
2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-cyclopentylacetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives. The presence of the cyclopentylacetamide moiety may also influence its pharmacokinetic properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(1-benzylindol-3-yl)sulfanyl-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2OS/c25-22(23-18-10-4-5-11-18)16-26-21-15-24(14-17-8-2-1-3-9-17)20-13-7-6-12-19(20)21/h1-3,6-9,12-13,15,18H,4-5,10-11,14,16H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTCBUYBZRISPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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